Axelopran, also known as TD-1211, is a small molecule drug primarily developed as a peripherally restricted antagonist of the μ-opioid receptor. It is designed to address conditions such as opioid-induced constipation and other digestive system disorders. The compound's development is spearheaded by Theravance Biopharma, Inc., and it has undergone various clinical trials to evaluate its efficacy and safety profile in humans .
Axelopran belongs to the class of μ-opioid receptor antagonists. Its primary therapeutic applications are in the treatment of gastrointestinal disorders, particularly those related to opioid use. The compound's unique mechanism allows it to mitigate the side effects of opioids without affecting their analgesic properties, making it a significant candidate in pain management strategies .
The synthesis of axelopran involves several key steps that focus on optimizing its pharmacological properties. The compound is synthesized through a series of chemical reactions that include reductive amination and hydrolysis processes. Initial steps involve the reaction of aldehydes with amines, followed by the introduction of various functional groups to enhance receptor binding affinity and selectivity.
Axelopran has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 455.61 g/mol. The InChIKey for axelopran is ATLYLVPZNWDJBW-KIHHCIJBSA-N, which helps in identifying the compound in chemical databases.
Axelopran undergoes various chemical reactions that are crucial for its synthesis and functionalization. Key reactions include:
These reactions are carefully controlled to ensure that the desired pharmacological properties are achieved while minimizing side effects .
Axelopran acts primarily as an antagonist at the μ-opioid receptor, which plays a critical role in mediating pain relief and other opioid effects. By selectively blocking these receptors in the gastrointestinal tract, axelopran helps alleviate opioid-induced constipation without interfering with central analgesic effects.
Axelopran exhibits several notable physical and chemical properties:
Axelopran's primary application lies in treating gastrointestinal disorders related to opioid use, particularly:
Axelopran emerged from systematic drug discovery efforts by Theravance Biopharma aimed at addressing opioid-induced constipation (OIC) without compromising central analgesia. Program initiation dates to 2009, with TD-1211 designated as the lead candidate following extensive structure-activity relationship studies. The compound advanced through preclinical validation demonstrating potent, selective peripheral μ-opioid receptor blockade [8]. Clinical development progressed rapidly:
Discontinuation of clinical development occurred in 2021 despite promising efficacy, attributed to strategic portfolio decisions rather than scientific limitations [5] [8].
Table 1: Axelopran Development Timeline
Year | Development Phase | Key Milestone |
---|---|---|
2009 | Discovery | Lead optimization completed; TD-1211 selected as clinical candidate |
2010 | Phase I | First-in-human trials establish pharmacokinetic profile |
2011 | Phase IIa | Proof-of-concept demonstrated in OIC patients |
2014 | Phase IIb | Dose-ranging study confirms efficacy (N=217) |
2015 | Combination Therapy | Axelopran/oxycodone fixed-dose formulation enters trials |
2021 | Development Halted | Strategic discontinuation despite positive clinical data |
Axelopran belongs to the phenyltropane alkaloid class, characterized by a bicyclic tropane moiety (8-azabicyclo[3.2.1]octane) directly linked to a benzene ring at the 3-position. This core structure differentiates it from cocaine-like compounds that feature a benzoyloxy spacer between the tropane and phenyl groups [6]. Key structural features include:
The complete IUPAC designation is 3-[(1R,5S)-8-{2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl}-8-azabicyclo[3.2.1]octan-3-yl]benzamide, reflecting four chiral centers with specific configurations: (1R,3R,5S) in the tropane ring and (2S) in the glyceric acid derivative [2] [8]. This stereochemical complexity underpins its selective receptor interactions.
Table 2: Structural Characteristics of Axelopran
Structural Element | Chemical Feature | Functional Significance |
---|---|---|
Tropane Nucleus | 8-Azabicyclo[3.2.1]octane | Provides 3D rigidity for optimal receptor docking |
Benzamide Group | 3-Carbamoylphenyl at C3 | Enhances μ-receptor affinity and metabolic stability |
Quaternary Nitrogen | N-Alkylated tertiary amine | Creates permanent positive charge limiting CNS penetration |
Cyclohexylmethyl | Hydrophobic cycloaliphatic ring | Promotes peripheral tissue distribution |
Dihydroxypropanamide | (S)-2,3-dihydroxypropionyl | Increases solubility and contributes to peripheral restriction |
Axelopran exhibits potent, balanced antagonism across opioid receptors with pKi values of 9.8 (human μ), 9.9 (guinea pig κ), and 8.8 (human δ) [3] [7]. This multi-receptor profile differentiates it from selective μ-antagonists like naloxone:
Table 3: Receptor Binding Profile of Axelopran
Receptor Type | Species | pKi Value | Relative Affinity | Functional Activity |
---|---|---|---|---|
μ-Opioid (MOR) | Human | 9.8 | 1.0 (Reference) | Competitive antagonist |
κ-Opioid (KOR) | Guinea Pig | 9.9 | 1.3 | Competitive antagonist |
δ-Opioid (DOR) | Human | 8.8 | 0.06 | Competitive antagonist |
Mechanistically, axelopran binds extracellular loops and transmembrane domains of opioid receptors, stabilizing inactive conformations. This prevents Gi-protein coupling and subsequent inhibition of adenylate cyclase – the primary mechanism underlying opioid-induced gastrointestinal dysmotility [1] [3]. Its long receptor residence time (≥2 hours) enables sustained antagonism despite plasma clearance [8].
Emerging evidence suggests endogenous opioid pathways influence tumor progression through:1) Direct stimulation of cancer cell proliferation via μ-receptor activation2) Angiogenesis promotion through VEGF upregulation3) Immune suppression via T-cell inhibition [2]
Axelopran's blockade of these pathways positions it as a novel adjunct in oncology therapeutics, particularly for counteracting immunosuppressive effects of opioid-based pain management in cancer patients [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7